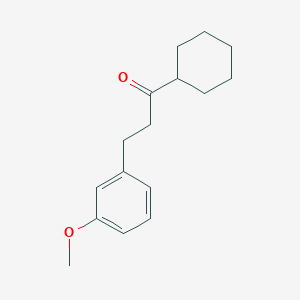

Cyclohexyl 2-(3-methoxyphenyl)ethyl ketone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-3-(3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O2/c1-18-15-9-5-6-13(12-15)10-11-16(17)14-7-3-2-4-8-14/h5-6,9,12,14H,2-4,7-8,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCODFIANGWDCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442502 | |

| Record name | CYCLOHEXYL 2-(3-METHOXYPHENYL)ETHYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175234-19-2 | |

| Record name | CYCLOHEXYL 2-(3-METHOXYPHENYL)ETHYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Scalable Synthesis of 1-Cyclohexyl-3-(3-methoxyphenyl)propan-1-one: A Process Chemistry Perspective

Topic: Synthesis of Cyclohexyl 2-(3-methoxyphenyl)ethyl ketone CAS: 175234-19-2 IUPAC Name: 1-Cyclohexyl-3-(3-methoxyphenyl)propan-1-one

Executive Summary

This technical guide details the synthesis of 1-cyclohexyl-3-(3-methoxyphenyl)propan-1-one (CAS 175234-19-2), a structural motif frequently encountered in the development of central nervous system (CNS) active agents, particularly those targeting monoamine transporters (e.g., Venlafaxine and Tramadol analogs).

We present two distinct synthetic strategies:

-

The Process Route (Route A): A scalable, two-step sequence utilizing a Claisen-Schmidt aldol condensation followed by catalytic hydrogenation. This route is prioritized for cost-efficiency and scalability.

-

The Medicinal Chemistry Route (Route B): A Weinreb amide-based approach suitable for rapid analog generation and late-stage diversification.

Retrosynthetic Analysis

The target molecule consists of a cyclohexyl ketone core linked to a 3-methoxyphenyl ring via an ethylene bridge. Strategic disconnection at the

Figure 1: Retrosynthetic analysis showing the primary Aldol route (Red) and secondary Weinreb route (Green).

Route A: The Process Route (Aldol Condensation + Hydrogenation)

This route is preferred for gram-to-kilogram scale synthesis due to the availability of cheap starting materials and the avoidance of cryogenic conditions.

Step 1: Claisen-Schmidt Condensation

The reaction between acetylcyclohexane and 3-methoxybenzaldehyde is a classic cross-aldol condensation. Since the aldehyde lacks

Reaction Scheme:

Protocol:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, thermometer, and addition funnel.

-

Reagent Charge: Charge 3-methoxybenzaldehyde (13.6 g, 100 mmol) and ethanol (100 mL) into the flask.

-

Base Addition: Add a solution of NaOH (4.4 g, 110 mmol) in water (40 mL) dropwise over 15 minutes. The solution may turn yellow/orange.

-

Ketone Addition: Add acetylcyclohexane (12.6 g, 100 mmol) dropwise over 20 minutes, maintaining the temperature between 20-25°C.

-

Reaction: Stir the mixture at room temperature for 16-24 hours. Monitoring by TLC (Hexane/EtOAc 8:2) should show the disappearance of the aldehyde (

) and appearance of the enone ( -

Workup: Cool the mixture to 0-5°C. The product often precipitates as a pale yellow solid.

-

Purification: Recrystallize from hot ethanol or methanol to afford (E)-1-cyclohexyl-3-(3-methoxyphenyl)prop-2-en-1-one as yellow crystals.

-

Yield Expectation: 75-85%.

-

Step 2: Catalytic Hydrogenation

Selective reduction of the alkene without reducing the ketone or the aromatic ring is achieved using Palladium on Carbon (Pd/C) under mild conditions.

Protocol:

-

Setup: Place the enone (10 g, 41 mmol) in a hydrogenation bottle (Parr shaker) or a round-bottom flask equipped with a balloon adapter.

-

Solvent: Dissolve in Ethyl Acetate (100 mL) or Ethanol (100 mL). Ethyl acetate is often preferred to prevent acetal formation if trace acid is present.

-

Catalyst: Add 10% Pd/C (0.5 g, 5 wt% loading). Caution: Pd/C is pyrophoric; keep wet with solvent.

-

Reaction: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Stir under 1 atm H

(balloon) or shake at 30 psi (Parr) at room temperature. -

Monitoring: Monitor by TLC or HPLC. The reaction is typically complete within 2-6 hours. The yellow color of the enone will fade to colorless.

-

Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the target ketone as a colorless oil or low-melting solid.

-

Yield Expectation: 90-95%.

-

Route B: The Medicinal Chemistry Route (Weinreb Amide)

This route allows for the late-stage introduction of different cycloalkyl or aryl groups, making it ideal for SAR (Structure-Activity Relationship) studies.

Workflow:

-

Precursor: Start with 3-(3-methoxyphenyl)propanoic acid .

-

Activation: Convert to the Weinreb amide using

-dimethylhydroxylamine hydrochloride, EDC -

Nucleophilic Attack: React the Weinreb amide with Cyclohexylmagnesium bromide (2.0 equiv) in THF at 0°C.

-

Quench: The stable tetrahedral intermediate prevents over-addition. Quench with aqueous HCl to release the ketone.

Analytical Characterization (Expected)

| Technique | Expected Signal / Characteristic |

| Physical State | Colorless oil or low-melting white solid. |

| Carbonyl ( | |

| IR (Neat) | 1705-1710 cm |

| Mass Spec (ESI) | [M+H] |

Process Flow Diagram

The following diagram illustrates the critical process parameters (CPPs) for the primary manufacturing route.

Figure 2: Process flow for the synthesis of 1-cyclohexyl-3-(3-methoxyphenyl)propan-1-one.

Safety & Handling

-

Acetylcyclohexane: Flammable liquid. Irritant.

-

3-Methoxybenzaldehyde: Air-sensitive (oxidizes to acid). Store under inert gas.

-

Palladium on Carbon (Pd/C): Pyrophoric when dry. Always handle as a water/solvent slurry. Dispose of in dedicated waste containers.

-

Hydrogen Gas: Extremely flammable. Ensure proper grounding of equipment to prevent static discharge.

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Org. Synth. (1932). Benzalacetone (Acetophenone, reaction with benzaldehyde). Organic Syntheses, Coll. Vol. 1, p.77.

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

Sources

An In-Depth Technical Guide to Cyclohexyl 2-(3-methoxyphenyl)ethyl Ketone (CAS No. 175234-19-2): Synthesis, Characterization, and Research Applications

Foreword: This document provides a comprehensive technical overview of Cyclohexyl 2-(3-methoxyphenyl)ethyl ketone, a chemical compound identified by CAS number 175234-19-2.[1][2] While this compound is available through various chemical suppliers, it is noteworthy that detailed peer-reviewed literature focusing specifically on its synthesis, biological activity, and mechanistic pathways is not extensively available. Consequently, this guide adopts a first-principles approach, leveraging established, authoritative methodologies for analogous chemical structures to propose a robust framework for its synthesis, validation, and potential application. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, providing a scientifically grounded starting point for engaging with this molecule.

Compound Overview and Physicochemical Properties

Cyclohexyl 2-(3-methoxyphenyl)ethyl ketone is a ketone derivative featuring a cyclohexyl group and a methoxy-substituted phenyl ring. The molecular structure suggests potential utility as a synthetic intermediate or building block in medicinal chemistry and materials science, where such motifs are common.

Table 1: Physicochemical Properties of Cyclohexyl 2-(3-methoxyphenyl)ethyl Ketone

| Property | Value | Source |

|---|---|---|

| CAS Number | 175234-19-2 | ChemicalBook[1][2] |

| Molecular Formula | C₁₅H₂₀O₂ | Calculated |

| Molecular Weight | 232.32 g/mol | Calculated |

| Structure | A cyclohexyl ring attached to a carbonyl group, which is in turn bonded to an ethyl chain substituted with a 3-methoxyphenyl group. | Inferred |

Proposed Synthesis Pathway: A Logic-Driven Approach

Given the absence of a specific published synthesis for this exact molecule, a logical and highly feasible route is the Friedel-Crafts acylation reaction. This classic and versatile method is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings. The causality behind this choice lies in its reliability for acylating activated aromatic rings like methoxybenzene with acyl halides.

The proposed two-step synthesis involves the preparation of an acyl chloride intermediate followed by a Lewis acid-catalyzed acylation.

Step 1: Synthesis of 3-Cyclohexyl-3-oxopropanoyl Chloride

The initial step is the creation of the necessary acyl chloride from its corresponding carboxylic acid. This is a standard transformation, often achieved with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is selected here for its efficacy and the volatile nature of its byproducts (SO₂ and HCl).

Step 2: Friedel-Crafts Acylation of Methoxybenzene

The synthesized acyl chloride is then reacted with methoxybenzene (anisole) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The methoxy group is an ortho-, para-directing activator; however, steric hindrance from the bulky acyl group may influence the regioselectivity. The reaction is typically performed in an inert solvent at low temperatures to control reactivity.

Caption: Proposed two-step synthesis workflow for the target ketone.

Experimental Protocol (Conceptual)

Materials:

-

3-Cyclohexyl-3-oxopropanoic acid

-

Thionyl chloride (SOCl₂)

-

Methoxybenzene (Anisole)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (EtOAc) for elution

Procedure:

-

Acyl Chloride Synthesis:

-

In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-cyclohexyl-3-oxopropanoic acid in anhydrous DCM.

-

Add thionyl chloride (approx. 1.5 equivalents) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and then gently reflux for 2-3 hours until gas evolution ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-cyclohexyl-3-oxopropanoyl chloride. Use this directly in the next step.

-

-

Friedel-Crafts Reaction:

-

In a separate flask under an inert atmosphere, suspend anhydrous AlCl₃ (approx. 1.2 equivalents) in anhydrous DCM and cool to 0°C.

-

Add a solution of methoxybenzene (1.0 equivalent) in DCM dropwise.

-

Add the crude acyl chloride from the previous step dropwise to the cooled suspension.

-

Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature, monitoring progress by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl to quench the reaction and decompose the aluminum complex.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure Cyclohexyl 2-(3-methoxyphenyl)ethyl ketone.

-

Structural Validation and Quality Control

A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity. The following techniques are standard for the characterization of novel organic molecules.

Table 2: Analytical Methods for Structural Characterization

| Technique | Purpose | Expected Observations |

|---|---|---|

| ¹H NMR | Confirms proton environment and connectivity. | Signals corresponding to cyclohexyl protons, methylene protons (ethyl chain), methoxy group protons, and aromatic protons. Splitting patterns and integration will be key. |

| ¹³C NMR | Confirms the carbon skeleton. | Peaks for the carbonyl carbon (~200 ppm), aromatic carbons, methoxy carbon (~55 ppm), and aliphatic carbons of the cyclohexyl and ethyl groups. |

| FT-IR | Identifies key functional groups. | A strong absorbance band for the ketone carbonyl (C=O) group around 1680-1715 cm⁻¹, C-O stretching for the methoxy group, and C-H bands for aromatic and aliphatic groups. |

| Mass Spectrometry | Determines molecular weight and fragmentation pattern. | A molecular ion peak [M]⁺ corresponding to the exact mass of C₁₅H₂₀O₂ (232.1463). |

| HPLC | Assesses purity. | A single major peak under various solvent conditions indicates high purity. |

Caption: Logical workflow for the analytical validation of the synthesized compound.

Potential Research Applications and Future Directions

While specific biological data for this compound is scarce, its structural components are present in many biologically active molecules. The methoxyphenyl group is a common feature in medicinal chemistry, known to influence metabolic stability and receptor binding. Ketone functionalities are versatile handles for further chemical modification.

Potential areas for investigation include:

-

Intermediate for Novel Therapeutics: This molecule could serve as a key intermediate in the synthesis of more complex compounds targeting G-protein coupled receptors (GPCRs) or ion channels, where phenylalkyl ketone motifs are often found.

-

Fragment-Based Drug Discovery: It could be used as a fragment in screening campaigns to identify initial hits for various biological targets.

-

Probing Structure-Activity Relationships (SAR): As a derivative of simpler ketones like cyclohexyl phenyl ketone[3][4] or cyclohexyl ethyl ketone[5][6], it can be used in SAR studies to understand how the 3-methoxyphenyl-ethyl moiety contributes to biological activity compared to other substituents.

For drug development professionals, this compound represents an unexplored building block with favorable physicochemical properties for lead generation. Its synthesis via a scalable and well-understood reaction like the Friedel-Crafts acylation adds to its attractiveness as a starting point for a discovery program.

Conclusion

Cyclohexyl 2-(3-methoxyphenyl)ethyl ketone (CAS 175234-19-2) is a compound with potential value for the research and drug discovery community. While direct literature is limited, this guide provides a robust, scientifically-defensible framework for its synthesis and characterization based on fundamental principles of organic chemistry. By following the proposed synthesis and validation workflows, researchers can confidently produce and verify this molecule, enabling its exploration in novel applications.

References

-

1-(4-Methoxyphenyl)-2-methylpropan-1-one. PubChem. [Link]

-

1-(4-Methoxyphenyl)-3-(4-(4-nitrophenyl)piperazin-1-yl)propan-1-one. PubChem. [Link]

-

Mechanistic study. Cy=cyclohexyl, PMP=p‐methoxyphenyl. ResearchGate. [Link]

-

Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. PrepChem.com. [Link]

- WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.

- US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid.

Sources

- 1. CYCLOHEXYL 2-(3-METHOXYPHENYL)ETHYL KETONE | 175234-19-2 [chemicalbook.com]

- 2. CYCLOHEXYL 2-(3-METHOXYPHENYL)ETHYL KETONE | 175234-19-2 [amp.chemicalbook.com]

- 3. hpc-standards.com [hpc-standards.com]

- 4. US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid - Google Patents [patents.google.com]

- 5. Cyclohexyl ethyl ketone | CAS 1123-86-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols: Grignard Reaction with Substituted Ketones

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[1] This application note provides a detailed guide to the experimental protocol for the Grignard reaction with substituted ketones, a crucial transformation for the synthesis of tertiary alcohols.[2][3][4] We will delve into the mechanistic nuances, address the challenges posed by steric hindrance and functional group compatibility, and offer optimized protocols to ensure high yields and purity. This guide is intended to equip researchers in academia and the pharmaceutical industry with the practical knowledge to successfully execute this powerful reaction.

Introduction: The Power and Nuances of the Grignard Reaction

Discovered by Victor Grignard in 1900, the reaction that bears his name remains one of the most fundamental and widely used methods for creating carbon-carbon bonds.[1] The core of the reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl carbon of a ketone.[1][5] This process, followed by an acidic workup, yields a tertiary alcohol, a structural motif prevalent in numerous natural products and pharmaceutical agents.

While the basic principle is straightforward, the reaction's success with substituted ketones is highly dependent on a nuanced understanding of steric and electronic effects. The nature of the substituents on both the ketone and the Grignard reagent can significantly influence reactivity, sometimes leading to undesired side reactions such as enolization and reduction.[6] This guide will provide the expertise to navigate these challenges and achieve the desired synthetic outcomes.

Reaction Mechanism and Key Considerations

The Grignard reaction with a ketone proceeds via a two-step mechanism:

-

Nucleophilic Addition: The highly polarized carbon-magnesium bond of the Grignard reagent renders the carbon atom nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a tetrahedral alkoxide intermediate.

-

Protonation: A subsequent aqueous acidic workup protonates the alkoxide intermediate to yield the final tertiary alcohol product.

Diagram: Grignard Reaction Mechanism with a Ketone

Caption: The mechanism of the Grignard reaction with a ketone.

The Impact of Steric Hindrance

Sterically hindered ketones, where bulky groups are attached to the carbonyl carbon, can present a significant challenge to the approach of the nucleophilic Grignard reagent.[6] This can lead to a decrease in the reaction rate and an increase in side reactions.

-

Enolization: If the Grignard reagent is sterically hindered and the ketone has acidic α-hydrogens, the Grignard reagent can act as a base, deprotonating the α-carbon to form an enolate.[6] This results in the recovery of the starting ketone upon workup.[6]

-

Reduction: In some cases, a β-hydride transfer from the Grignard reagent to the carbonyl carbon can occur, leading to the reduction of the ketone to a secondary alcohol.[6]

To mitigate these issues, it is often necessary to use less sterically demanding Grignard reagents or to employ reaction conditions that favor the desired nucleophilic addition.

Chemoselectivity with Functionalized Ketones

When working with ketones that contain other functional groups, chemoselectivity becomes a critical consideration. Grignard reagents are highly reactive and can react with a variety of functional groups besides ketones. It is crucial to ensure that the Grignard reagent selectively attacks the ketone carbonyl.

-

Protecting Groups: For ketones containing acidic protons (e.g., alcohols, carboxylic acids) or other reactive carbonyl groups (e.g., esters), the use of protecting groups is often necessary.

-

Reaction Conditions: Careful control of reaction temperature and the rate of addition of the Grignard reagent can sometimes be used to achieve chemoselectivity without the need for protecting groups.

Experimental Protocols

The following protocols provide a general framework for conducting a Grignard reaction with a substituted ketone. It is essential to adapt these procedures based on the specific substrates and the scale of the reaction.

General Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| Substituted Ketone | Reagent | Sigma-Aldrich | Ensure dryness and purity. |

| Magnesium Turnings | High Purity | Acros Organics | |

| Alkyl/Aryl Halide | Reagent | Alfa Aesar | Freshly distilled if necessary. |

| Anhydrous Diethyl Ether or THF | Anhydrous | Fisher Scientific | Essential for reaction success. |

| Iodine Crystal | Reagent | J.T. Baker | Used to initiate the reaction. |

| Saturated Ammonium Chloride (NH₄Cl) | ACS | VWR | For quenching the reaction. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Anhydrous | EMD Millipore | For drying the organic layer. |

Step-by-Step Protocol: Synthesis of a Tertiary Alcohol

Diagram: Experimental Workflow for Grignard Reaction

Caption: A typical experimental workflow for a Grignard reaction.

1. Preparation of the Grignard Reagent (to be performed under an inert atmosphere, e.g., nitrogen or argon):

-

Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

-

Add a small crystal of iodine to the flask.

-

Add a small portion of the alkyl or aryl halide (1.0 equivalent) dissolved in anhydrous diethyl ether or THF to the dropping funnel.

-

Add a few drops of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.[7]

-

Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting grey or brownish solution is the Grignard reagent.

2. Reaction with the Substituted Ketone:

-

Dissolve the substituted ketone (1.0 equivalent) in anhydrous diethyl ether or THF in a separate flame-dried flask.

-

Cool the ketone solution to 0 °C in an ice bath.

-

Slowly add the prepared Grignard reagent to the ketone solution via a cannula or the dropping funnel. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting ketone.

3. Workup and Purification:

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[8] This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

-

Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure tertiary alcohol.

Troubleshooting and Optimization

| Problem | Possible Cause | Solution |

| Reaction fails to initiate | Inactive magnesium surface; presence of moisture. | Crush the magnesium turnings under an inert atmosphere; add a small crystal of iodine or a few drops of 1,2-dibromoethane; ensure all glassware and solvents are scrupulously dry.[9] |

| Low yield of tertiary alcohol | Steric hindrance leading to enolization or reduction; incomplete reaction. | Use a less sterically hindered Grignard reagent; use a more reactive Grignard reagent (e.g., organolithium); increase reaction time or temperature; use an additive like cerium(III) chloride to suppress enolization. |

| Formation of side products | Reaction with other functional groups; enolization; reduction. | Protect reactive functional groups; use milder reaction conditions (lower temperature, slower addition); choose a Grignard reagent less prone to acting as a base. |

Conclusion

The Grignard reaction with substituted ketones is a powerful and versatile tool for the synthesis of tertiary alcohols. By understanding the underlying mechanistic principles and carefully controlling the experimental conditions, researchers can overcome the challenges associated with steric hindrance and chemoselectivity. The protocols and troubleshooting guide provided in these application notes are intended to serve as a valuable resource for scientists engaged in organic synthesis and drug development, enabling the efficient and successful application of this classic and indispensable reaction.

References

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

-

Vaia. (n.d.). Show how you would synthesize each tertiary alcohol by adding an appropriate Grignard reagent to a ketone. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Addition of Grignard reagents to ketones to give tertiary alcohols. Retrieved from [Link]

-

Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

ci.nana.sa. (n.d.). Grignard Reaction With Ketone. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

-

ResearchGate. (2008, August 6). Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. Retrieved from [Link]

-

ResearchGate. (2012, August 7). Highly Chemoselective Stoichiometric Alkylation of Ketones with Grignard Reagent Derived Zinc(II) Ate Complexes. Retrieved from [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

Royal Society of Chemistry. (2022, April 20). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Retrieved from [Link]

-

NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2006, August 6). Impact of reaction products on the Grignard reaction with silanes and ketones. Retrieved from [Link]

-

Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of the 1,2-addition of Grignard reagents to ketone 1. Retrieved from [Link]

-

Unknown. (n.d.). CHM 244 Lab Practical- Grignard Reactions. Retrieved from [Link]

Sources

- 1. Grignard reaction - Wikipedia [en.wikipedia.org]

- 2. vaia.com [vaia.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. youtube.com [youtube.com]

- 9. britthipple.com [britthipple.com]

Application Note: Cyclohexyl 2-(3-methoxyphenyl)ethyl ketone in CNS-Focused Organic Synthesis

Executive Summary & Compound Profile

Cyclohexyl 2-(3-methoxyphenyl)ethyl ketone (CAS: 175234-19-2) is a strategic building block in the synthesis of neuroactive small molecules. Structurally, it bridges a lipophilic cyclohexyl ring and an electron-rich 3-methoxyphenyl moiety via a flexible ethyl-ketone linker. This specific connectivity makes it a "privileged scaffold precursor" for generating

This guide details the high-fidelity protocols for transforming this ketone into high-value pharmacological cores, emphasizing chemoselectivity and yield optimization.

Chemical Profile

| Property | Data |

| IUPAC Name | 1-cyclohexyl-3-(3-methoxyphenyl)propan-1-one |

| CAS Number | 175234-19-2 |

| Molecular Formula | |

| Molecular Weight | 246.35 g/mol |

| Key Functionality | Ketone (electrophile), Methoxyarene (electron-rich), Cyclohexane (lipophilic spacer) |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

Synthetic Utility & Mechanistic Pathways[2]

The utility of this ketone lies in its position as a divergence point. It can be selectively manipulated to access three distinct pharmacological classes:

- -Arylpropylamines: Via reductive amination (NET/SERT inhibitor scaffold).

-

Tertiary Alcohols: Via Grignard/Organolithium addition (Opioid/Analgesic scaffold mimic).

-

Chiral Secondary Alcohols: Via asymmetric transfer hydrogenation.

Reaction Pathway Visualization

Figure 1: Divergent synthetic pathways from the parent ketone to key CNS-active scaffolds.

Protocol A: Reductive Amination (Synthesis of -Arylpropylamines)

Application: Synthesis of secondary and tertiary amines analogous to the Venlafaxine or Fluoxetine structural class, but with a cyclohexyl-propyl linker. Challenge: Steric hindrance from the cyclohexyl group can slow imine formation, leading to low yields with standard conditions. Solution: Use of Titanium(IV) isopropoxide as a Lewis acid and water scavenger to drive imine/enamine formation prior to reduction.

Materials

-

Substrate: Cyclohexyl 2-(3-methoxyphenyl)ethyl ketone (1.0 equiv)

-

Amine: Dimethylamine (2.0 M in THF) or Pyrrolidine (1.2 equiv)

-

Lewis Acid: Titanium(IV) isopropoxide (

) (1.5 equiv) -

Reductant: Sodium borohydride (

) (1.5 equiv) -

Solvent: Anhydrous THF and Methanol

Step-by-Step Methodology

-

Imine Formation (The "Titanium Push"):

-

In a flame-dried flask under

, dissolve the ketone (1.0 mmol, 246 mg) in anhydrous THF (5 mL). -

Add the amine (1.2 mmol).

-

Add

(1.5 mmol, 440 µL) dropwise. Note: The solution may turn slightly yellow. -

Stir at ambient temperature for 6–12 hours. Monitor by TLC (or IR for disappearance of C=O stretch at ~1710

).

-

-

Reduction:

-

Cool the reaction mixture to 0°C.

-

Dilute with dry Methanol (2 mL). Caution: Exothermic.

-

Add

(1.5 mmol, 57 mg) in small portions over 10 minutes. -

Allow to warm to room temperature and stir for 2 hours.

-

-

Workup (Titanium Quench):

-

Quench by adding 1N NaOH (5 mL). A thick white precipitate (

) will form. -

Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove titanium salts.

-

Wash the filtrate with brine, dry over

, and concentrate.

-

-

Purification:

-

Purify via flash column chromatography (DCM:MeOH:NH4OH, 95:5:1) to isolate the amine.

-

Mechanistic Insight:

Protocol B: Grignard Addition (Synthesis of Tertiary Alcohols)

Application: Creating quaternary centers similar to the Tramadol core.

Challenge: Enolization of the ketone (due to

Materials

-

Substrate: Cyclohexyl 2-(3-methoxyphenyl)ethyl ketone (1.0 equiv)

-

Nucleophile: Phenylmagnesium bromide or Methylmagnesium bromide (1.5 equiv)

-

Additive: Anhydrous

(optional, for enolizable ketones) -

Solvent: Anhydrous THF

Step-by-Step Methodology

-

Preparation:

-

Flame-dry a 2-neck round bottom flask and purge with Argon.

-

Dissolve the ketone (1.0 mmol) in anhydrous THF (10 mL).

-

Optional: If using Luche conditions, add anhydrous

(1.1 equiv) and stir for 30 min at RT before cooling.

-

-

Addition:

-

Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Low temperature favors addition over deprotonation.

-

Add the Grignard reagent (1.5 equiv) dropwise via syringe pump over 20 minutes.

-

Stir at -78°C for 1 hour, then allow to warm slowly to 0°C.

-

-

Quench & Isolation:

-

Quench with saturated

solution at 0°C. -

Extract with Diethyl Ether (3 x 15 mL).

-

Wash combined organics with water and brine.

-

Purify via silica gel chromatography (Hexanes:EtOAc gradient).

-

Protocol C: Asymmetric Transfer Hydrogenation (ATH)

Application: Synthesis of chiral secondary alcohols. Catalyst System: RuCl(p-cymene)[(R,R)-Ts-DPEN].

Methodology Summary

-

Dissolve ketone (1.0 mmol) in 5:2 Formic Acid/Triethylamine azeotrope or use Sodium Formate in water/DCM biphasic system.

-

Add Ru-catalyst (1 mol%).

-

Stir at 28°C for 24 hours.

-

Yields typically >90% with ee >95% for cyclohexyl ketones [2].

Scientific Validation & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| Low Yield in Amination | Incomplete imine formation due to sterics. | Increase |

| Recovered Starting Material (Grignard) | Enolization occurred (proton transfer). | Use Organolithium reagents at -78°C (more nucleophilic); add |

| Impurity at ~1.2 ppm (NMR) | Cyclohexyl ring opening (rare) or solvent residue. | Ensure high vacuum drying; verify cyclohexyl integrity via COSY NMR. |

References

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 60(15), 4928-4929. Link

-

Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97-102. Link

-

ChemicalBook. (2025).[1] "Cyclohexyl 2-(3-methoxyphenyl)ethyl ketone Product Entry & Properties." Link

-

GuideChem. (2025). "Safety and Handling of Cyclohexyl Ketones." Link

Disclaimer: This protocol is intended for research purposes only. All chemical handling must be performed in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: Grignard Reactions with Sterically Hindered Ketones

Current Status: Online Operator: Senior Application Scientist Ticket ID: GRIG-HINDERED-001 Subject: Troubleshooting low yields/side reactions with bulky carbonyls

Introduction

Welcome to the Advanced Synthesis Support Module. You are likely here because your standard Grignard addition to a sterically hindered ketone (e.g., di-tert-butyl ketone, camphor, fenchone, or heavy steroid derivatives) has failed.

When sterics increase, the Grignard reagent (

Module 1: Diagnostic Workflow

Before altering your conditions, identify exactly how the reaction failed using this logic tree.

Figure 1: Diagnostic logic for categorizing Grignard failures based on crude product analysis.

Module 2: The "No Reaction" Trap (Enolization)

Q: Why did I recover 90% starting material despite using 5 equivalents of Grignard?

A: You likely didn't have "no reaction"; you had an acid-base reaction.

The Mechanism:

Sterically hindered ketones often have accessible

-

Reaction:

-

Quench: Upon adding aqueous acid (

) during workup, the enolate is protonated back to your starting ketone.

The Fix: You must increase the nucleophilicity relative to the basicity .

-

Immediate Action: Switch to Organolithium reagents (smaller, more reactive) or use the Organocerium protocol (Module 4).

-

Reference: See Imamoto et al. for the suppression of enolization via cerium transmetallation [1].

Module 3: The Reduction Problem (Secondary Alcohols)

Q: I attempted to add an Isopropyl group, but I isolated the reduced secondary alcohol. Why?

A: You are a victim of

The Mechanism:

If your Grignard reagent possesses a hydrogen atom on the

Figure 2: The competing reduction pathway. The bulky alkyl group donates a hydride instead of forming a C-C bond.

The Fix:

-

Reagent Swap: Use a Grignard without

-hydrogens (e.g., Methyl, Phenyl, TMS-methyl). -

Additives: If you must use a reagent with

-hydrogens (like Isopropyl), you must use the Organocerium method. Cerium reagents are less basic and suppress this reduction pathway significantly [2].

Module 4: The Solution – The Imamoto Reagent (Organocerium)[3]

This is the gold standard for hindered ketones. Organocerium reagents (

Critical Pre-requisite: Drying

WARNING: Commercial

Protocol: Preparation of Anhydrous

Based on the procedure by Imamoto [3] and Dimitrov [4].

-

Setup: Place

(powdered) in a Schlenk flask with a large stir bar. Connect to a high-vacuum manifold (< 0.5 mmHg). -

Stage 1 (Gentle Heating): Heat to 90°C in an oil bath under vacuum for 2 hours. (Vigorous bubbling will occur as bulk water leaves).

-

Stage 2 (Dehydration): Raise temperature to 140–150°C over 1 hour. Hold at 150°C under vacuum for another 2 hours.

-

Cooling: Cool to room temperature under vacuum. Backfill with Argon. The solid should be a fine, white powder.

Protocol: The Reaction

-

Activation: Add anhydrous THF to the dried

. Sonicate if necessary to break up clumps.-

Note: Stir vigorously for 2 hours at RT. This "pre-complexation" is vital.[3] The suspension should look milky white.

-

-

Transmetallation: Cool the slurry to 0°C . Add your Grignard (

) or Organolithium (-

Stoichiometry: Use 1.5 eq of

per 1.5 eq of -

Stir for 30–60 minutes at 0°C. The reagent is now

.

-

-

Addition: Cool to -78°C (or maintain 0°C if extremely hindered). Add your ketone (1.0 eq) dissolved in THF.

-

Workup: Quench with dilute aqueous HCl or acetic acid.

Module 5: Comparative Data

Select the right reagent system based on your substrate's failure mode.

| Feature | Standard Grignard ( | Organolithium ( | Organocerium ( |

| Basicity ( | High (~50) | Very High (~50+) | Moderate (Tolerates enolizable protons) |

| Nucleophilicity | Moderate | High | High |

| Oxophilicity | Moderate | Low | Very High (Activates C=O) |

| Side Reaction: Enolization | Major Risk | Major Risk | Suppressed |

| Side Reaction: Reduction | Major Risk (w/ | Low Risk | Suppressed |

| Preparation Difficulty | Low | Low | High (Requires drying) |

References

-

Imamoto, T., Kusumoto, T., Tawarayama, Y., Sugiura, Y., Mita, T., Hatanaka, Y., & Yokoyama, M. (1984). Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents.[4][3][5] The Journal of Organic Chemistry, 49(21), 3904–3912.

-

Imamoto, T. (1990). Organocerium reagents. Pure and Applied Chemistry, 62(4), 747-752.[6]

-

Dimitrov, V., Kostova, K., & Genov, M. (1996). Anhydrous cerium(III) chloride — Effect of the drying process on activity and efficiency. Tetrahedron Letters, 37(37), 6787-6790.[6][7]

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Section on Organometallic Reagents).[1][3][7][8][9][10]

Disclaimer: These protocols involve pyrophoric reagents and high-vacuum systems. Always perform these reactions in a fume hood with appropriate PPE.

Sources

- 1. Grignard Reaction [organic-chemistry.org]

- 2. byjus.com [byjus.com]

- 3. Organocerium chemistry - Wikipedia [en.wikipedia.org]

- 4. CeCl3/n‐BuLi: Unraveling Imamoto's Organocerium Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US20110014107A1 - Process For Preparing Anhydrous Rare Earth Metal Halides - Google Patents [patents.google.com]

- 7. Cerium(III) chloride - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

"identifying byproducts in the synthesis of aromatic ketones"

Welcome to the Technical Support Center for the synthesis of aromatic ketones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for identifying and mitigating byproducts in your synthetic routes. Here, you will find troubleshooting guides and frequently asked questions formatted to address the specific challenges you may encounter during your experiments, grounded in established scientific principles and practical field experience.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding byproduct formation during the synthesis of aromatic ketones, with a primary focus on the widely used Friedel-Crafts acylation reaction.

Q1: What are the most common byproducts I should expect when synthesizing aromatic ketones via Friedel-Crafts acylation?

A1: The most prevalent byproducts in Friedel-Crafts acylation are typically positional isomers and polyacylated products. Unlike Friedel-Crafts alkylation, rearrangements of the acyl group are not observed because the acylium ion is resonance-stabilized.[1][2] However, if the aromatic substrate is activated, over-acylation can occur, leading to the introduction of more than one acyl group onto the aromatic ring.[3][4] The formation of positional isomers (ortho, meta, para) is highly dependent on the directing effects of the substituents already present on the aromatic ring and the reaction conditions.

Q2: How can I minimize the formation of polyacylated byproducts?

A2: Polyacylation is less of an issue in Friedel-Crafts acylation compared to alkylation because the acyl group is electron-withdrawing and deactivates the aromatic ring to further electrophilic substitution.[3][5] However, with highly activated aromatic rings, it can still be a concern. To minimize this, you can:

-

Control Stoichiometry: Use a 1:1 molar ratio of the aromatic substrate to the acylating agent.

-

Reaction Temperature: Lowering the reaction temperature can often reduce the rate of the second acylation reaction more significantly than the first.[6]

-

Choice of Catalyst: While a strong Lewis acid is necessary, using a milder catalyst or a stoichiometric amount rather than a large excess can sometimes help control reactivity.[7]

Q3: My reaction is producing a mixture of ortho and para isomers. How can I improve the regioselectivity?

A3: Achieving high regioselectivity between ortho and para isomers can be challenging. The product distribution is influenced by both steric and electronic factors, as well as reaction conditions:

-

Solvent Effects: The choice of solvent can significantly impact the ortho/para ratio. For instance, in the acetylation of naphthalene, non-polar solvents like carbon disulfide favor the formation of the alpha-isomer (kinetic product), while polar solvents like nitrobenzene favor the beta-isomer (thermodynamic product).[8] This is attributed to the differential solubility of the intermediate complexes.[8]

-

Temperature: Temperature can also influence the isomeric ratio. Often, lower temperatures favor the para isomer due to steric hindrance, while higher temperatures can lead to a mixture or favor the thermodynamically more stable isomer.[9]

-

Catalyst: The nature and amount of the Lewis acid catalyst can affect selectivity. Bulky catalyst complexes may favor substitution at the less sterically hindered para position.

Q4: Can the Lewis acid catalyst itself lead to byproduct formation?

A4: Yes, the Lewis acid catalyst, typically a strong one like AlCl₃, can contribute to side reactions.[10] For example:

-

Complexation with Product: The ketone product can form a complex with the Lewis acid, which often requires a stoichiometric amount of the catalyst and can complicate the workup procedure.[5]

-

Reaction with Functional Groups: If your aromatic substrate contains basic functional groups like amines, they will complex with the Lewis acid, deactivating the ring towards the desired acylation.[11][12]

-

Catalyst-Induced Degradation: At high temperatures, strong Lewis acids can promote side reactions or degradation of starting materials and products.

Section 2: Troubleshooting Guides

This section provides systematic approaches to troubleshoot specific issues you might encounter during the synthesis and purification of aromatic ketones.

Guide 1: Unexpected Peak in GC-MS Analysis

Scenario: You have performed a Friedel-Crafts acylation and the GC-MS analysis of your crude product shows an unexpected peak with a mass corresponding to a di-acylated product.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting polyacylation byproducts.

Detailed Steps:

-

Confirm Identity: Analyze the mass spectrum of the unexpected peak. Look for the molecular ion corresponding to the di-acylated product and characteristic fragmentation patterns.

-

Identify the Cause:

-

Substrate Reactivity: Is your starting aromatic compound highly activated (e.g., contains strongly electron-donating groups)? This increases its nucleophilicity and susceptibility to a second acylation.[3]

-

Stoichiometry: Did you use an excess of the acylating agent or the Lewis acid catalyst?

-

Reaction Conditions: Was the reaction run at a high temperature or for an extended period?

-

-

Implement a Solution:

-

Adjust Stoichiometry: Carefully control the molar ratios of your reactants. A 1:1 ratio of the aromatic substrate to the acylating agent is recommended to favor mono-acylation.[3]

-

Modify Catalyst Loading: Reduce the amount of the Lewis acid catalyst to the minimum required for the reaction to proceed at a reasonable rate.

-

Optimize Temperature: Perform the reaction at a lower temperature to decrease the rate of the second acylation.[6]

-

-

Verify: Rerun the reaction with the modified conditions and analyze the crude product again by GC-MS to confirm the reduction or elimination of the di-acylated byproduct.

Guide 2: Difficulty in Separating Positional Isomers

Scenario: Your reaction has produced a mixture of ortho and para isomers of the desired aromatic ketone, and they are co-eluting or poorly resolved during HPLC purification.

Troubleshooting Workflow:

Caption: Workflow for optimizing HPLC separation of isomers.

Detailed Steps:

-

Column Selection:

-

Start with a standard C18 column, as it is a versatile first choice.

-

If resolution is insufficient, consider a phenyl or pentafluorophenyl (PFP) stationary phase. These columns can provide alternative selectivity for aromatic compounds through π-π interactions.

-

-

Mobile Phase Optimization:

-

Organic Modifier: If you are using acetonitrile (ACN), try switching to methanol (MeOH) or vice versa. The different solvent properties can alter the selectivity.

-

Gradient: Adjust the gradient slope. A shallower gradient can improve the resolution of closely eluting peaks.

-

pH: If your molecules have ionizable functional groups, adjusting the pH of the aqueous mobile phase can significantly impact retention and selectivity.[13]

-

-

Temperature and Flow Rate:

-

Temperature: Varying the column temperature can affect selectivity. Try running the separation at both sub-ambient and elevated temperatures.

-

Flow Rate: Lowering the flow rate can increase column efficiency and may improve resolution, though it will increase the run time.[14]

-

-

Confirmation: Once a satisfactory separation is achieved, confirm the identity of each peak by collecting fractions and analyzing them by other techniques such as NMR or MS.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the analytical techniques crucial for identifying byproducts in aromatic ketone synthesis.

Protocol 1: GC-MS Analysis for Byproduct Identification

Objective: To identify and quantify the components of a crude reaction mixture from an aromatic ketone synthesis.

Materials:

-

Crude reaction sample

-

Appropriate solvent for dilution (e.g., dichloromethane, ethyl acetate)

-

GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane)

-

Autosampler vials

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of the crude reaction mixture in a suitable solvent to a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

Transfer the filtered sample to an autosampler vial.

-

-

GC-MS Method Parameters (Example):

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1 (can be adjusted based on sample concentration)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp to 280 °C at a rate of 10 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Mass Range: 50-500 amu

-

-

Data Analysis:

-

Integrate the peaks in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of each peak.

-

Compare the obtained mass spectra with a library (e.g., NIST) to identify known compounds.

-

For unknown peaks, analyze the fragmentation pattern to deduce the structure. The molecular ion peak will give the molecular weight, and fragment ions can provide information about the structure of the molecule.

-

Protocol 2: ¹H NMR Spectroscopy for Isomer Identification

Objective: To determine the isomeric ratio of a mixture of aromatic ketones.

Materials:

-

Purified or crude sample containing the isomeric mixture.

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube

Procedure:

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher field instrument.

-

Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

Chemical Shift: Analyze the chemical shifts of the aromatic protons. The substitution pattern will affect the electronic environment of the protons, leading to different chemical shifts for each isomer.

-

Splitting Patterns: The coupling patterns (e.g., doublets, triplets, doublets of doublets) of the aromatic protons can provide information about the substitution pattern.

-

Integration: Integrate the signals corresponding to unique protons of each isomer. The ratio of the integrals will give the relative abundance of each isomer in the mixture. For example, if a proton signal unique to the ortho isomer integrates to 1.0 and a unique signal for the para isomer integrates to 2.5, the ortho:para ratio is 1:2.5.

-

Table 1: Expected ¹H NMR Characteristics for Isomeric Acetophenones

| Isomer | Aromatic Proton Environment | Expected Splitting Pattern |

| ortho-Methylacetophenone | 3 distinct aromatic protons | Doublet, Triplet, Doublet |

| meta-Methylacetophenone | 4 distinct aromatic protons | Singlet, Doublet, Triplet, Doublet |

| para-Methylacetophenone | 2 equivalent pairs of aromatic protons | Two Doublets |

Section 4: References

-

Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. [Link]

-

Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

ACS Publications. (n.d.). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. [Link]

-

Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. [Link]

-

PMC. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. [Link]

-

Vaia. (2023). Friedel Crafts Acylation: Mechanism & Conditions. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

-

PMC. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

-

International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]

-

Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]

-

PMC. (2017). Synthesis of ketones from biomass-derived feedstock. [Link]

-

Wikipedia. (n.d.). Catalysis. [Link]

-

PMC. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

-

ResearchGate. (2025). (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]

-

YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]

-

(n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

-

ResearchGate. (n.d.). Effect of the reaction temperature on the formation of ketones from.... [Link]

-

Magritek. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C. [Link]

-

Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

-

iosrphr.org. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. [Link]

-

(n.d.). Ch17 Reactions of Aromatic Compounds. [Link]

-

PharmaCores. (2025). HPLC Method development: an overview. [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

ResearchGate. (2025). (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. [Link]

-

ACS Omega. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. [Link]

-

PMC. (2021). Aromatic Cope Rearrangements. [Link]

-

ResearchGate. (n.d.). Continuous-flow reactions of aromatic aldehydes/ketones with Grignard.... [Link]

-

YouTube. (2021). Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving. [Link]

-

MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

-

PMC. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. [Link]

-

Chemistry LibreTexts. (2024). 16.10: Reduction of Aromatic Compounds. [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]

-

YouTube. (2024). Synthesis of a Branched Aromatic Ketone. [Link]

-

ACS Publications. (2026). Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles | The Journal of Organic Chemistry. [Link]

-

lidsen. (n.d.). Visible-Light-Induced Formation of Aromatic Ketones: A Metal-Free C−H Oxygenation Process in Air under Room Temperature. [Link]

-

Waseda University. (2024). A New Reaction to Enhance Aromatic Ketone Use in Chemical Synthesis. [Link]

-

Vaia. (n.d.). Why do aromatic ketones not form addition product with sodium bisulfite?. [Link]

-

Reddit. (2021). Looking for help identifying a byproduct/purifying this compound. [Link]

-

Quora. (2015). Why are the aromatic aldehydes and aromatic ketones not given the IUPAC?. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. vaia.com [vaia.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 傅-克酰基化反应 [sigmaaldrich.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. HPLC Method development: an overview. [pharmacores.com]

- 14. iosrphr.org [iosrphr.org]

Technical Support Center: Improving the Metabolic Stability of Ketone-Containing Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and foundational knowledge for tackling one of the common challenges in medicinal chemistry: the metabolic instability of ketone-containing compounds. Ketones are a valuable functional group, but their susceptibility to metabolic reduction can often limit the therapeutic potential of a promising drug candidate.

This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and design more robust molecules.

Section 1: Understanding the Root Cause: Ketone Metabolism

Before troubleshooting, it's crucial to understand the primary mechanisms of ketone metabolism in a drug discovery context. Unlike endogenous ketone bodies used for energy, ketone moieties on xenobiotics are often liabilities.

FAQ: What are the primary metabolic pathways that degrade ketone-containing drug candidates?

The most common metabolic fate for a ketone group in a drug candidate is reduction to a secondary alcohol. This reaction is primarily catalyzed by a superfamily of NAD(P)H-dependent oxidoreductases called aldo-keto reductases (AKRs) and, to a lesser extent, by certain cytochrome P450 (CYP) enzymes. This conversion can dramatically alter the pharmacological properties of a compound, often leading to reduced potency, altered selectivity, or complete inactivation.

FAQ: Why is this reduction problematic for drug development?

-

Loss of Potency: The ketone carbonyl is often essential for binding to the target protein (e.g., through hydrogen bonding). Its reduction to a hydroxyl group can disrupt this key interaction.

-

Altered Pharmacokinetics (PK): The resulting alcohol metabolite may have different solubility and clearance properties, leading to a shorter half-life and unpredictable exposure.

-

Creation of Chiral Centers: Reduction of a prochiral ketone creates a new chiral center, resulting in two stereoisomeric alcohol metabolites. These stereoisomers can have different pharmacological activities and metabolic profiles, complicating drug development.

-

Reversible Metabolism: In some cases, the reduction is reversible, leading to a complex interplay between the ketone and alcohol forms in vivo, which can make establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship difficult.

Section 2: Troubleshooting Guide for In Vitro Stability Assays

This section provides a logical framework for diagnosing and addressing metabolic instability observed during routine in vitro experiments.

Scenario 1: "My compound shows rapid degradation in my liver microsomal stability assay. What should I do next?"

This is a classic problem. Rapid clearance in human liver microsomes (HLM) or mouse liver microsomes (MLM) is a red flag. The goal is to confirm the cause and gather information to guide chemical modifications.

Answer & Troubleshooting Workflow:

Your immediate next steps are to confirm that the ketone is the site of metabolism and to identify the class of enzymes responsible.

Caption: Troubleshooting workflow for high microsomal clearance.

Experimental Protocol: NADPH Dependence Assay

This protocol helps determine if the metabolism is driven by the major cofactor-dependent enzyme families in microsomes.

Objective: To determine if the observed metabolism of the ketone-containing compound is dependent on the presence of NADPH.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Liver microsomes (e.g., Human Liver Microsomes, 20 mg/mL)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

NADPH regenerating system (Solution A: NADP+, Glucose-6-phosphate; Solution B: Glucose-6-phosphate dehydrogenase) or NADPH stock solution.

-

Acetonitrile with internal standard (for quenching)

-

96-well plates, LC-MS/MS system

Methodology:

-

Prepare Master Mixes: Prepare two master mixes in phosphate buffer:

-

"+NADPH" Mix: Contains liver microsomes (final concentration ~0.5 mg/mL) and the NADPH regenerating system (or NADPH).

-

"-NADPH" Mix: Contains liver microsomes at the same concentration but substitute the NADPH solution with buffer.

-

-

Pre-incubation: Aliquot the master mixes into a 96-well plate and pre-incubate at 37°C for 5-10 minutes to bring the reaction to temperature.

-

Initiate Reaction: Add the test compound to all wells to initiate the reaction (final concentration typically 1 µM; final DMSO concentration <0.5%).

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the baseline.

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

-

LC-MS/MS Analysis: Analyze the samples to quantify the remaining parent compound.

-

Data Analysis: Plot the percentage of parent compound remaining versus time for both "+NADPH" and "-NADPH" conditions. A significant decrease in the compound only in the "+NADPH" wells confirms NADPH-dependent metabolism, strongly implicating AKRs or CYPs.

Scenario 2: "My stability results are inconsistent between liver microsomes and hepatocytes. What does this mean?"

Answer: This is an excellent observation that provides valuable insight. Microsomes are a subcellular fraction containing mainly the endoplasmic reticulum, rich in CYP and some AKR enzymes. Hepatocytes are whole cells that contain the full complement of metabolic enzymes (cytosolic, mitochondrial, etc.), cofactors, and drug transporters.

A discrepancy often points to:

-

Cytosolic Enzymes: The primary enzymes responsible for ketone reduction, the AKRs, are largely cytosolic. They may be more active or present at higher effective concentrations in hepatocytes compared to microsomal preparations.

-

Cofactor Availability: Cofactor levels are maintained physiologically in hepatocytes, which can sometimes lead to higher metabolic rates than in microsomal assays with artificial regenerating systems.

-

Transporter Effects: If your compound needs to be actively transported into the cell to reach the metabolic enzymes, this could be a rate-limiting step observed only in hepatocytes.

Section 3: Designing for Stability: Strategies and Solutions

Once ketone reduction is confirmed as a primary metabolic pathway, the focus shifts to medicinal chemistry strategies to mitigate this liability. The goal is to decrease the rate of metabolic ketone reduction without sacrificing potency.[1]

FAQ: What are the most effective chemical modifications to block ketone metabolism?

The most successful strategy is to decrease the ketone's accessibility to the active site of reductive enzymes. This is typically achieved by introducing steric hindrance on the carbon atom(s) adjacent (alpha) to the carbonyl.[1]

A study on erastin analogs demonstrated that substituting the methylene alpha to the ketone with polar, bulky moieties could hamper metabolic degradation.[2][3] This approach not only improved metabolic stability but also enhanced water solubility.[2][3][4]

Caption: Common strategies to improve ketone stability.

Data Presentation: Structure-Metabolic Stability Relationships

The following table, inspired by published data on erastin analogs, illustrates how α-substitution can dramatically improve metabolic stability.[2]

| Compound | α-Substitution | Half-Life (t½) in Mouse Liver Microsomes |

| Aldehyde Analog (AE) | -CHO | < 5 min |

| Methyl Ketone (KE) | -C(O)CH₃ | < 5 min |

| Imidazole Ketone (IKE) | -C(O)CH₂(Imidazole) | 79 min |

| Piperazine Ketone (PKE) | -C(O)CH₂(Piperazine) | > 90 min |

As the data clearly shows, replacing a simple methyl group with bulkier, polar heterocycles like imidazole or piperazine significantly blocked metabolism and increased the half-life.[2] This is a powerful demonstration of the steric hindrance strategy.

Section 4: Advanced FAQs

FAQ: My ketone is a "warhead" for a reversible covalent inhibitor. How do I balance improving stability with maintaining the necessary reactivity?

This is a critical balancing act. The electrophilicity of the ketone carbonyl is essential for forming a reversible covalent bond (e.g., an imine with a lysine residue), but this same reactivity can make it susceptible to metabolic reduction.[2][3]

-

The Solution: The strategy of adding bulky α-substituents is particularly well-suited for this challenge. The goal is to create steric hindrance that is just enough to prevent the ketone from fitting into the active site of a metabolic enzyme, but not so much that it prevents it from binding to its intended target protein.

-

Fine-Tuning: You may need to synthesize a small library of analogs with varying α-substituents (e.g., different ring sizes, electronics) and test them in parallel for:

-

Target Potency: To ensure you haven't lost desired activity.

-

Metabolic Stability: To confirm you've blocked the unwanted metabolism.

-

-

The erastin case study is a prime example where α-substituted ketones were successfully designed to be metabolically stable while still forming imines with lysine side chains.[2][3]

FAQ: Should I be concerned about the stability of my analytical samples during storage and analysis?

Yes, especially for certain types of ketone bodies. While most synthetic ketone-containing compounds are stable, endogenous ketone bodies like acetoacetate are inherently unstable and can spontaneously decarboxylate.[5] If you are quantifying endogenous ketones, immediate analysis or storage at -80°C is recommended to prevent degradation.[5] For most drug candidates, standard stability testing protocols are sufficient, but it's a factor to be aware of, particularly if your compound has a structure prone to degradation.

References

-

Ketone Body Metabolism: Pathway & Mechanisms. (2024). StudySmarter. [Link]

-

Wolgriering, D., et al. (2015). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. PMC. [Link]

-

Wolgriering, D., et al. (2015). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Columbia University. [Link]

-

Holmer, B. (2019). How Long Does it Take to Get Into Ketosis and Keto-Adapt? H.V.M.N. Blog - Ketone-IQ®. [Link]

-

Fukao, T., et al. (2022). Emerging Pathophysiological Roles of Ketone Bodies. Physiology. [Link]

-

Koch, H., & Böhles, H. (1995). Stability of ketone bodies in serum in dependence on storage time and storage temperature. ResearchGate. [Link]

-

Ketone Bodies Bc - Metabolism Of Fatty Acids And Proteins. Jack Westin. [Link]

-

17.3: Ketone Bodies. (2022). Biology LibreTexts. [Link]

-

Ketogenesis. Wikipedia. [Link]

-

Lote, K., & Bhardwaj, S. (2023). Biochemistry, Ketone Metabolism. StatPearls - NCBI Bookshelf. [Link]

-

Alarcon-Casal, I., et al. (2022). Ketones in the Life Sciences – Biochemistry, Metabolism, and Medicinal Significances. MDPI. [Link]

-

Wolgriering, D., et al. (2015). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. PubMed. [Link]

-

D'Agostino, D. P., et al. (2019). Metabolic and Signaling Roles of Ketone Bodies in Health and Disease. PMC. [Link]

-

Strategies to Augment Ketosis Variations of Ketone Metabolism. (2023). ClinicalTrials.gov. [Link]

-

What is stability of aldehyde and ketone? (2016). Quora. [Link]

-

Dhillon, K. K., & Gupta, S. (2023). Biochemistry, Ketogenesis. StatPearls - NCBI Bookshelf. [Link]

-

Litchfield, J., et al. (2014). Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor for the Treatment of Diabetes. Journal of Medicinal Chemistry. [Link]

-

In-Use stability testing FAQ. (2024). Egyptian Drug Authority. [Link]

-

Satapati, S., et al. (2021). In Vivo Estimation of Ketogenesis Using Metabolic Flux Analysis—Technical Aspects and Model Interpretation. PMC. [Link]

-

Update on Measuring Ketones. (2021). ResearchGate. [Link]

-

How to Properly Use a Blood Ketone Meter: A Deep Dive into Ketone Testing! (2024). Rightest. [Link]

-

How ACV Plus Keto Gummies Influence Metabolism and Weight Management. (2026). Centro Global de Ciudades. [Link]

-

Cotter, D. G., et al. (2013). Ketone body metabolism and cardiovascular disease. PMC - NIH. [Link]

-

Bradshaw, P. C., et al. (2020). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. ResearchGate. [Link]

-

Ketone Metabolism. (2017). YouTube. [Link]

-

Overcoming the current challenges in ketone testing. (2020). Pathology In Practice. [Link]

-

Q1 Stability Testing of Drug Substances and Drug Products. (2023). FDA. [Link]

-

How to get accurate results with a breath Ketone meter. (2019). YouTube. [Link]

-

Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. [Link]

-

Performing ongoing stability testing for listed and complementary medicines. (2010). Therapeutic Goods Administration (TGA). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. columbia.edu [columbia.edu]

- 4. Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

"resolving peak co-elution in HPLC analysis of ketones"

Topic: Resolving Peak Co-elution in HPLC Analysis of Ketones Role: Senior Application Scientist Interface: Technical Support Center (Tier 3)[1]

Welcome to the Advanced Chromatography Support Center.

Ticket Status: Open Subject: Resolution failure (Co-elution) of Ketone Analytes Assigned Scientist: Dr. A. Vance[1]

You are likely here because your standard C18 gradient failed to separate a critical pair of ketones, or you are seeing "ghost" shoulders that defy standard integration. Ketones present unique challenges due to their dipole moments, potential for keto-enol tautomerization, and lack of strong UV chromophores (in aliphatic cases).

This guide is not a generic checklist. It is a causal analysis of why your separation failed and a prescriptive protocol to fix it.

Module 1: Diagnostic Triage – Is it Efficiency or Selectivity?

Before changing solvents, you must mathematically diagnose the root cause. Co-elution stems from two failures: poor Efficiency (

The Diagnostic Protocol:

-

Calculate Resolution (

):-

If

, you have co-elution.

-

-

Calculate Selectivity (

):

Visual Troubleshooting Logic:

Figure 1: Decision matrix for distinguishing between thermodynamic (selectivity) and kinetic (efficiency) failures in HPLC.

Module 2: Mobile Phase Engineering (Chemical Tuning)

If your

Q: Why does switching from Acetonitrile to Methanol often resolve ketone isomers?

A: It changes the interaction mechanism from Dipole-Dipole to Hydrogen Bonding.[1]

-

Acetonitrile (ACN): Aprotic.[1][4][5] Interacts primarily via dipole-dipole moments.[1] It suppresses

- -

Methanol (MeOH): Protic.[1][4][5][6][7] Capable of hydrogen bonding with the carbonyl oxygen of the ketone. Crucially, MeOH allows

-

Protocol:

-

If co-elution occurs in ACN, switch to MeOH.[1]

-

The "Iso-eluotropic" Rule: MeOH is weaker than ACN.[1] To maintain similar retention times (

), increase the % organic by roughly 10-15% when switching to MeOH.

Q: My ketone peak is splitting or "saddling." Is my column dead?

A: Likely not. You are observing Keto-Enol Tautomerism . Ketones exist in equilibrium with their enol forms.[1][8] If the interconversion rate is slow (relative to the chromatographic timescale), you will see two peaks or a bridge between them.

The Fix:

-

Temperature: Increase column temperature (e.g., to 40-50°C). This increases the kinetic rate of tautomerization, merging the split peaks into a single, sharp average peak [1].

-

pH: Ensure the mobile phase is slightly acidic (pH 3-4).[1] This suppresses silanol ionization (which can catalyze separation of tautomers) and stabilizes the keto form.

Module 3: Stationary Phase Selection